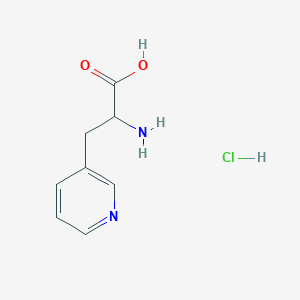

2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride

描述

2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a pyridine ring at the β-position of the alanine backbone. It exists in two enantiomeric forms:

- (R)-enantiomer: CAS 70702-47-5, molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g/mol .

- (S)-enantiomer hydrochloride: CAS 343626-03-9, molecular formula C₈H₁₁ClN₂O₂, molecular weight 202.64 g/mol .

The compound is a white to off-white crystalline powder with ≥98.5% purity and ≤1.0% moisture content . Its structural uniqueness lies in the pyridin-3-yl group, which confers distinct electronic and steric properties compared to phenyl or other heterocyclic substituents.

属性

IUPAC Name |

2-amino-3-pyridin-3-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBSJGFLBITOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473511 | |

| Record name | 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856570-92-8 | |

| Record name | 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride typically involves:

- Construction of the heteroaryl-substituted propanoic acid skeleton.

- Introduction or preservation of the amino group at the 2-position.

- Formation of the hydrochloride salt for stability and isolation.

The preparation often uses starting materials such as pyridine derivatives and α,β-unsaturated esters or acids, followed by reduction, hydrolysis, or catalytic hydrogenation steps.

Reduction of 3-(Heteroaryl)-2-(hydroxyimino)propanoic Acids

A well-documented method for preparing racemic 2-amino-3-(heteroaryl)propanoic acids involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust in formic acid with catalytic iron dust. The reaction is conducted at 50–65 °C, followed by filtration and recrystallization to purify the product.

- Example yields for related compounds range from 71% to 77%.

- The reaction conditions maintain temperature control to prevent decomposition.

- Purification is achieved by recrystallization from ethanol-water mixtures.

This method, while demonstrated for furan and thiophene analogs, can be adapted for pyridin-3-yl derivatives by substituting the heteroaryl moiety accordingly.

Catalytic Hydrogenation and Ester Hydrolysis

Another approach involves catalytic hydrogenation of protected intermediates followed by hydrolysis to yield the free amino acid hydrochloride salt.

- Starting from o-methoxyacetanilide derivatives, a sequence of Vilsmeier-Haack formylation, Erlenmeyer-Plöchl reaction, and methanolysis is used to build the amino acid framework.

- Catalytic hydrogenation using Rhodium on Al2O3 or Rh(I) complexes with chiral ligands allows for stereoselective synthesis.

- Final treatment with hydrobromic acid at elevated temperatures cleaves protecting groups and methyl esters, yielding the amino acid as hydrobromide salt.

- Subsequent purification by reversed-phase HPLC with trifluoroacetic acid yields the hydrochloride salt form with high purity (around 72% yield reported for related compounds).

This method is notable for its ability to produce optically active forms and for detailed spectroscopic characterization confirming structure and purity.

Michael Addition of 2-Aminopyridine to Acrylate Esters

A direct and practical synthetic route involves the nucleophilic addition of 2-aminopyridine to acrylate esters under acidic catalysis:

- Reactants: 2-aminopyridine and ethyl acrylate.

- Catalyst: Trifluoromethanesulfonic acid.

- Solvent: Anhydrous ethanol.

- Reaction conditions: Oil bath heating at 120–160 °C for 16–20 hours under nitrogen atmosphere.

- Post-reaction processing includes washing with organic solvents, concentration under reduced pressure, and recrystallization to obtain the ethyl 3-(pyridin-2-ylamino)propanoate intermediate.

- Yield: Approximately 83% with 99% purity by HPLC.

- The ethyl ester can be hydrolyzed and converted to the hydrochloride salt by standard acid treatment.

This method is advantageous due to low cost, simple operation, and environmentally friendly conditions. Although this example is for the pyridin-2-yl isomer, similar conditions can be adapted for the pyridin-3-yl analog by using the corresponding aminopyridine isomer.

Enzymatic Resolution and Protection Strategies

For optically active derivatives, enzymatic resolution or protection of the amino group is employed:

- Protection of the amino group using conventional protective groups (e.g., Boc, Fmoc) facilitates purification and isolation.

- Enzymatic hydrolysis or resolution is conducted under controlled pH and temperature conditions optimal for enzyme activity (typically 50–150 °C, pH adjusted accordingly).

- The basic aqueous phase is used to extract unreacted esters or amides, while the acidic aqueous phase extracts the desired carboxylic acid.

- This method allows isolation of optically active 2-amino-3-(pyridinyl)propanoic acid derivatives in high purity.

These methods require careful control of reaction parameters and are often combined with chromatographic purification.

Summary Table of Preparation Methods

Research Findings and Considerations

- Reaction temperature and pH are critical parameters influencing yield and stereoselectivity, especially in enzymatic and catalytic processes.

- Use of strong acids like trifluoromethanesulfonic acid facilitates Michael addition but requires careful handling due to corrosivity.

- Catalytic hydrogenation allows access to enantiomerically enriched products but involves multiple steps and protection/deprotection sequences.

- Reduction of hydroxyimino intermediates is straightforward but yields racemic products, which may require further resolution for chiral applications.

- Purification methods such as recrystallization, extraction, and reversed-phase HPLC are essential for obtaining high-purity hydrochloride salts.

化学反应分析

Types of Reactions

2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridine compounds.

科学研究应用

2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in receptor studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of various chemicals and materials, including polymers and coordination compounds.

作用机制

The mechanism of action of 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Key Observations :

- Pyridine Position : The 3-pyridinyl group in the parent compound contrasts with the 2-pyridinyl isomer (e.g., 1423028-99-2), which alters hydrogen-bonding geometry and solubility .

- Salt Form: Dihydrochloride salts (e.g., 1423028-99-2) exhibit higher aqueous solubility than mono-hydrochloride forms but may be more hygroscopic .

Commercial and Research Availability

- The parent compound and its enantiomers are available from suppliers like Capot Chemical (70702-47-5) and specialized catalogs (343626-03-9) .

- Halogenated derivatives (e.g., 2243509-33-1) are marketed for industrial applications, with ECHEMI listing 1,299 registered suppliers .

- Complex analogs like the pyrrolopyridine variant (2613384-10-2) are primarily research-grade, reflecting their niche in drug discovery .

生物活性

2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride, a compound with significant potential in biochemical research, has garnered attention for its biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and pharmacology.

The compound's chemical formula is with a molecular weight of approximately 170.18 g/mol. Its structure features a pyridine ring attached to a propanoic acid backbone, which is crucial for its biological interactions.

This compound primarily acts as a ligand, binding to various receptors and enzymes. This interaction modulates their activity, influencing several biochemical pathways. The compound has been studied for its role in neurotransmission, particularly in the context of neurological disorders.

Neuropharmacological Effects

Research indicates that this compound may serve as an NMDA receptor modulator, affecting glutamatergic signaling pathways. NMDA receptors are critical for synaptic plasticity and memory function. Studies have shown that derivatives of the compound can act as agonists at the glycine site of NMDA receptors, suggesting potential applications in treating cognitive impairments and neurodegenerative diseases .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of related pyridine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.0039 to 0.025 mg/mL for effective derivatives .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors, highlighting its potential therapeutic benefits in neuroprotection .

Data Tables

常见问题

Q. Q1. How can I design a robust synthetic route for 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride?

A1. A stepwise protection-deprotection strategy is recommended. Start with a chiral amino acid backbone (e.g., L-alanine or L-serine) to ensure stereochemical control. Introduce the pyridin-3-yl group via nucleophilic substitution or coupling reactions. For example:

- Step 1: Protect the α-amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (pH 8–9) to prevent unwanted side reactions .

- Step 2: Couple the protected intermediate with pyridin-3-yl derivatives (e.g., 3-aminopyridine) using coupling agents like HATU or EDC in anhydrous DMF.

- Step 3: Deprotect the Boc group with trifluoroacetic acid (TFA) and form the hydrochloride salt by treatment with HCl in diethyl ether.

Validate purity via HPLC (>95%) and confirm stereochemistry with chiral chromatography or X-ray crystallography .

Q. Q2. What analytical methods are critical for characterizing this compound’s structural integrity?

A2. Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Use - and -NMR to confirm the presence of the pyridin-3-yl group (aromatic protons at δ 7.2–8.5 ppm) and the propanoic acid backbone (α-proton at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS): Verify molecular weight with ESI-HRMS (expected [M+H] for CHNO·HCl: 218.06 g/mol).

- XRD/Powder Diffraction: Resolve crystal structure to confirm stereochemistry and salt formation .

Q. Q3. How can I optimize solubility for in vitro assays?

A3. Adjust pH and solvent systems:

- Aqueous Solubility: Test buffered solutions (pH 1–7.4). The hydrochloride salt typically exhibits higher solubility in acidic conditions (pH ≤ 3) due to protonation of the pyridine nitrogen .

- Co-Solvents: Use DMSO (<1% v/v) or PEG-400 to enhance solubility without denaturing proteins in enzymatic assays .

Advanced Research Questions

Q. Q4. What strategies mitigate racemization during synthesis?

A4. Racemization often occurs at the α-carbon of the amino acid. Mitigation methods include:

- Low-Temperature Reactions: Conduct coupling steps at 0–4°C to reduce kinetic energy and minimize stereochemical scrambling .

- Enzymatic Resolution: Use lipases or proteases to separate enantiomers post-synthesis. For example, Candida antarctica lipase B selectively hydrolyzes undesired stereoisomers .

- Chiral Auxiliaries: Temporarily attach chiral ligands (e.g., Evans auxiliaries) to stabilize the intermediate .

Q. Q5. How do I resolve contradictory bioactivity data between in vitro and in vivo studies?

A5. Potential discrepancies arise from metabolic instability or poor pharmacokinetics. Address this via:

- Metabolite Profiling: Use LC-MS/MS to identify degradation products (e.g., deamination or oxidation of the pyridine ring) .

- Stability Assays: Incubate the compound in simulated gastric fluid (SGF) or liver microsomes to assess metabolic pathways .

- Prodrug Design: Modify the carboxylic acid group (e.g., esterification) to enhance bioavailability and reconvert to the active form in vivo .

Q. Q6. What computational tools predict interactions with biological targets (e.g., amino acid transporters)?

A6. Use molecular docking and dynamics simulations:

- Docking Software (AutoDock Vina, Schrödinger): Model binding to LAT1 (L-type amino acid transporter 1) using the pyridin-3-yl group as a key pharmacophore. Validate with experimental IC values .

- MD Simulations (GROMACS): Simulate 100-ns trajectories to assess stability of transporter-ligand complexes under physiological conditions (pH 7.4, 310 K) .

Q. Q7. How can I analyze enantiomeric excess (ee) for chiral purity?

A7. Employ chiral stationary phases in HPLC or SFC:

- Column: Chiralpak IA or IB (amylose-based).

- Mobile Phase: Hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid to enhance resolution .

- Detection: UV at 254 nm; compare retention times with pure enantiomer standards.

Q. Q8. What are the key considerations for scaling up synthesis without compromising yield?

A8. Focus on process optimization:

- Catalyst Screening: Transition from HATU (costly) to cheaper coupling agents like DCC/HOBt for large-scale reactions .

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。